Econazole is a synthetic imidazole derivative classified as an antifungal agent. It has demonstrated broad-spectrum activity against a variety of dermatophytes, yeasts, and certain bacteria. [, ] In scientific research, econazole serves as a valuable tool for studying fungal biology, investigating drug resistance mechanisms, and exploring novel therapeutic strategies for fungal infections and other diseases.
Econazole is an antifungal compound primarily used in the treatment of various fungal infections. It is classified as an imidazole derivative, which is known for its effectiveness against a wide range of dermatophytes and yeast infections. The compound is commonly formulated as econazole nitrate, which enhances its solubility and stability, making it suitable for pharmaceutical applications.
Econazole is derived from the imidazole class of antifungal agents. It functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death. The compound is utilized in various formulations, including creams, gels, and vaginal suppositories, for treating conditions such as athlete's foot, ringworm, and candidiasis.
The synthesis of econazole nitrate involves several chemical reactions that typically utilize 1-(2,4-dichlorophenyl)-2-chloroethanol and imidazole as starting materials. Various methods have been reported for its synthesis:
Econazole undergoes several chemical reactions during its synthesis and application:
Econazole exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis. The mechanism can be summarized as follows:
Studies have shown that econazole demonstrates potent activity against various fungi, including Candida species and dermatophytes .
Econazole has several significant applications in medicine:
Econazole is a prominent antifungal medication belonging to the imidazole class, widely employed in the topical management of superficial fungal infections. As a broad-spectrum antimycotic agent, it disrupts fungal cell membrane integrity by inhibiting ergosterol biosynthesis. Its therapeutic significance lies in effectively treating common dermatomycoses such as athlete's foot (tinea pedis), jock itch (tinea cruris), ringworm (tinea corporis), pityriasis versicolor, and cutaneous candidiasis, while formulations also exist for vaginal candidiasis in specific regions [1] [3] [9]. Chemically designated as 1-{2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole, it is typically administered as the nitrate salt (C₁₈H₁₅Cl₃N₂O·HNO₃; Molecular Weight: 444.7 g/mol) to enhance stability and efficacy [3] [7].
Econazole emerged during a pivotal era in antifungal drug discovery. Patented in 1968 by Janssen Pharmaceuticals, it represented a significant advancement in the azole class following earlier imidazoles like clotrimazole. The drug's development stemmed from systematic structural modifications of miconazole, another imidazole antifungal, differing primarily by a single chlorine atom substitution in the benzyl moiety [1] [6] [9]. It received its first medical approval in Europe in 1974, marking its introduction into clinical practice for topical antifungal therapy [1]. The United States Food and Drug Administration (FDA) followed suit, granting approval for the topical cream formulation (Spectazole 1%) in 1982, solidifying its role in dermatological therapeutics [3] [5]. Subsequent decades saw regulatory approvals expand globally, encompassing various formulations including creams, powders, sprays, and vaginal preparations (e.g., Pevaryl, Ecostatin). Econazole's approval timeline underscores its status as a foundational agent within the imidazole antifungals developed during the mid-to-late 20th century [1] [3] [7].
Table 1: Key Milestones in Econazole Development and Approval [1] [3] [4]
Year | Milestone | Region/Details |
---|---|---|
1968 | Patent Granted | Janssen Pharmaceuticals |
1974 | Initial Medical Approval for Topical Use | Europe (First introduced) |
1982 | FDA Approval of Spectazole® 1% Cream | United States |
1980s-90s | Approval of Vaginal Suppositories (Ecostatin®) | Canada, Europe |
2016 | FDA Approval of Econazole Nitrate Topical Foam, 1% | United States (Xiromed LLC) |
Econazole is definitively classified as a member of the imidazole subclass of azole antifungals, characterized by a five-membered heterocyclic ring containing two nitrogen atoms (the "imidazole ring") [6] [10]. This structural feature is central to its mechanism of action. The molecule consists of three key domains:
This structure positions econazole closely to miconazole, differing only in the benzyl substituent attached via the ether linkage: econazole possesses a 4-chlorobenzyl group, whereas miconazole has a 2,4-dichlorobenzyl group [1] [6] [9]. This subtle difference influences physicochemical properties like solubility and potency but maintains the core antifungal mechanism shared by imidazoles. Econazole and its congeners are distinguished from the later-developed triazole antifungals (e.g., fluconazole, itraconazole, voriconazole), which contain a triazole ring (three nitrogen atoms) instead of an imidazole ring. Triazoles generally offer broader systemic activity and improved pharmacokinetics but share the same primary molecular target [8] [10].
Table 2: Structural Features and Classification of Econazole [1] [6] [9]
Structural Feature | Description | Role/Classification Context |
---|---|---|
Core Ring System | Imidazole (5-membered ring with N atoms at positions 1 & 3) | Classifies Econazole as an Imidazole Antifungal (vs. Triazoles like Fluconazole). |
Aromatic Ring 1 | 2,4-Dichlorophenyl group | Contributes to lipophilicity and target binding affinity. |
Aromatic Ring 2 | 4-Chlorophenyl (attached via -CH₂-O- ether linkage) | Distinguishes Econazole from Miconazole (which has a 2,4-dichlorophenyl here). |
Chiral Center | Central carbon bearing the imidazole ethyl chain and the ether-linked benzyloxy | Econazole is used as the racemate; stereochemistry not specified for activity. |
Functional Linkage | Ether (-CH₂-O-) | Connects the 4-chlorobenzyl group to the central aliphatic chain. |
Common Salt Form | Nitrate (C₁₈H₁₅Cl₃N₂O · HNO₃) | Enhances stability and water solubility for topical formulations. |
Econazole nitrate enjoys broad global regulatory acceptance, primarily indicated for topical treatment of superficial fungal infections. Approved indications are remarkably consistent across major regulatory regions, reflecting its well-established efficacy against dermatophytes and yeasts [1] [3] [7].
Table 3: Global Regulatory Status of Econazole Formulations and Indications [1] [3] [5]
Region/Country | Approved Formulations | Primary Approved Indications | Notable Brand Names |
---|---|---|---|
USA | Cream (1%), Foam (1%), Cream w/ Triamcinolone (1%/0.1%) | Tinea pedis, tinea cruris, tinea corporis, cutaneous candidiasis, tinea versicolor. | Spectazole®, Ecoza®, Ecoza® Plus (combo) |
Canada | Cream (1%), Vaginal Suppository (150mg) | Cutaneous fungal infections (tinea, candidiasis, versicolor); Vaginal candidiasis. | Ecostatin® (vaginal), Ecoza® (cream) |
European Union | Cream (1%), Solution (1%), Powder (1%), Vaginal Ovule (150mg), Vaginal Cream | Dermatomycoses (tinea, cutaneous candidiasis, pityriasis versicolor); Vulvovaginal candidiasis. | Pevaryl®, Gyno-Pevaryl®, Ifenec® |
United Kingdom | Cream (1%), Spray (1%), Vaginal Pessary (150mg) | Fungal skin infections; Vaginal thrush. | Pevaryl®, Ecostatin® |
Australia | Cream (1%), Pessary (150mg) | Superficial fungal skin infections; Vaginal candidiasis. | Pevaryl®, Sultrin® (combo w/ sulfacetamide) |
Japan | Cream (1%), Solution (1%) | Dermatomycosis (Tinea infections, candidiasis, pityriasis versicolor). | Pevaryl® |
Various (e.g., BD, MY, TH) | Cream (1%), Lotion, Cream w/ Steroid (e.g., Triamcinolone) | Dermatomycoses; Inflammatory fungal infections (combination products). | Ecoderm®, Ecoderm-TA®, Ecocort®, Pevisone® |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7